4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride
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Overview
Description
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a synthetic organic compound with the molecular formula C17H12ClN3O3 and a molecular weight of 341.75 g/mol. This compound is part of the fused pyrimidine derivatives family, which are known for their diverse biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride typically involves the condensation of benzofuro[3,2-d]pyrimidine derivatives with aminobenzoic acid under specific reaction conditions. One common method includes heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride involves the inhibition of specific protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
- Quinazoline derivatives
- Furo[2,3-d]pyrimidine derivatives
Uniqueness
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is unique due to its specific structure, which allows it to selectively inhibit certain protein kinases with high affinity. This selectivity makes it a promising candidate for targeted cancer therapies, potentially offering fewer side effects compared to conventional chemotherapy .
Properties
IUPAC Name |
4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3.ClH/c21-17(22)10-5-7-11(8-6-10)20-16-15-14(18-9-19-16)12-3-1-2-4-13(12)23-15;/h1-9H,(H,21,22)(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZGTEYHBFLOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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